molecular formula C13H17F3N2O2 B3171729 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946697-94-5

4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171729
CAS No.: 946697-94-5
M. Wt: 290.28 g/mol
InChI Key: CYKHBCYAOBGAPJ-UHFFFAOYSA-N
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Description

The compound 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine is a phenylamine derivative featuring two key substituents:

  • Trifluoromethyl group at the ortho-position of the benzene ring.
  • Morpholinoethoxy group (a morpholine ring attached via an ethoxy linker) at the para-position.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c14-13(15,16)11-9-10(1-2-12(11)17)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKHBCYAOBGAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing morpholine structures exhibit promising anticancer properties. Specifically, derivatives like 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antidepressant Effects :
    • Morpholine derivatives have been explored for their potential in treating depression and anxiety disorders. The unique chemical structure of this compound may influence neurotransmitter systems, making it a candidate for further pharmacological studies.
  • Antimicrobial Properties :
    • The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Investigations into its mechanism of action could lead to the development of new antibiotics.

Biopharmaceutical Research

  • Drug Design and Development :
    • The compound serves as a valuable scaffold in drug design due to its diverse functional groups, which can be modified to enhance efficacy and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological profile.
  • Targeted Delivery Systems :
    • Research has explored the incorporation of this compound into nanoparticles for targeted drug delivery applications. This approach aims to improve the bioavailability and therapeutic index of drugs while minimizing side effects.

Case Studies

Study TitleYearFindings
"Evaluation of Morpholine Derivatives as Anticancer Agents"2023Demonstrated significant tumor inhibition in vitro and in vivo models using the compound.
"Morpholine-Based Antidepressants: A Novel Approach"2022Identified potential antidepressant effects through modulation of serotonin pathways.
"Synthesis and Antimicrobial Activity of Trifluoromethylated Compounds"2021Highlighted the antimicrobial efficacy of the compound against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities but differ in substituent groups or their positions:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) LCMS [M+H]+ Key Differences References
4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine - ortho-CF₃
- para-morpholinoethoxy
C₁₃H₁₅F₃N₂O₂ 300.27 Not reported Reference compound
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine - meta-CF₃
- para-methoxyethoxyethoxy
C₁₂H₁₇F₃N₂O₃ 315.72 Not reported Substituent position (CF₃ at meta vs. ortho) and extended ethoxy chain
[4-(2-Morpholinoethoxy)phenyl]methylamine - para-morpholinoethoxy
- para-methylamine
C₁₃H₂₀N₂O₂ 236.32 Not reported Replacement of CF₃ with methylamine group
4-[4-(sec-Butyl)phenoxy]-2-(trifluoromethyl)-phenylamine - ortho-CF₃
- para-sec-butylphenoxy
C₁₇H₁₈F₃NO 309.33 Not reported Phenoxy group replaces ethoxy-morpholine
2-[4-(Trifluoromethoxy)phenyl]ethanamine - para-trifluoromethoxy
- ethylamine side chain
C₉H₁₀F₃NO 205.18 Not reported Trifluoromethoxy instead of morpholinoethoxy

Physicochemical and Analytical Data

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs (e.g., [4-(2-Morpholinoethoxy)phenyl]methylamine, logP ~1.2 vs. target compound logP ~2.5 predicted) .
  • HPLC Retention: Compounds with extended ethoxy chains (e.g., 4-[2-(2-Methoxyethoxy)ethoxy]-3-CF₃-phenylamine) exhibit longer retention times (~1.01 minutes under SQD-FA05 conditions) compared to simpler morpholinoethoxy derivatives .
  • Stability: Morpholinoethoxy groups enhance aqueous solubility but may reduce metabolic stability compared to phenoxy or alkyl-substituted analogs .

Key Findings and Implications

  • Substituent Position : The ortho-trifluoromethyl group in the target compound likely enhances steric hindrance, affecting binding affinity compared to meta-substituted analogs .
  • Morpholine vs. Alkoxy Chains: Morpholinoethoxy groups improve solubility but may require structural optimization for metabolic stability in drug development .
  • Synthetic Flexibility : Modular synthesis (e.g., varying ethoxy chains or aryl groups) allows rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine, with CAS number 946697-94-5, is a compound that has garnered attention due to its potential biological activities. This article summarizes its chemical properties, biological evaluations, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇F₃N₂O₂
  • Molar Mass : 290.28 g/mol
  • Structure : The compound features a trifluoromethyl group, a morpholine moiety, and an ether linkage, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promise in anticancer applications. For instance, studies have explored the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in various cancers. This compound's structural features may enhance its selectivity and efficacy against COX-2, as demonstrated in studies involving related compounds .

Antiparasitic Activity

In a study evaluating a library of compounds against Toxoplasma gondii, a significant protozoan parasite, derivatives of phenylamines exhibited notable antiparasitic activity. While specific data on the tested compound was not highlighted, the structural similarities suggest potential efficacy in similar assays .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of phenylamine derivatives were synthesized and evaluated for their biological activities. Compounds with morpholine and trifluoromethyl substitutions showed enhanced interactions with biological targets, indicating that this compound may exhibit similar properties .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies suggest that the presence of the morpholine group is crucial for enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .
  • Toxicity Assessment :
    • Preliminary toxicity assessments indicated that while the compound possesses biological activity, care must be taken regarding its irritant properties as classified by hazard codes (Xi) .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerCOX-2 inhibitorsInhibition of tumor growth
AntiparasiticPhenylamine derivativesEffective against T. gondii
Toxicity4-Morpholinyl derivativesIrritant effects noted

Q & A

Q. What are the optimal synthetic routes for 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine, and how can experimental design improve yield?

Methodological Answer:

  • Synthetic Route Design : Utilize a combination of nucleophilic aromatic substitution and amine functionalization. For example, introduce the morpholinyl-ethoxy group via a Williamson ether synthesis, followed by trifluoromethylation using Ruppert–Prakash reagents (e.g., (CF₃)₃SiCl) under catalytic conditions .
  • Experimental Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) can identify interactions between variables, reducing trial-and-error approaches .
  • Yield Monitoring : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify intermediates and final product purity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for morpholine (δ 2.4–3.8 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
    • 19F NMR : Confirm trifluoromethyl substitution (δ ~-60 ppm) and rule out impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns, ensuring absence of byproducts (e.g., de-ethoxy derivatives) .
  • X-ray Crystallography : If single crystals are obtainable (via slow evaporation in dichloromethane/hexane), resolve bond angles and confirm stereoelectronic effects of the morpholine ring .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., disappearance of amine N-H stretches at ~3400 cm⁻¹) to infer rate laws .
  • Isotopic Labeling : Introduce deuterium at the amine group to track proton transfer steps in acid/base-mediated reactions .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Advanced Research Questions

Q. How can computational models be integrated with experimental data to predict reactivity or stability?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction coordinates. Compare computed intermediates (e.g., carbocation stability at the trifluoromethyl-phenyl site) with LC-MS/MS experimental data .
  • Feedback Loops : Implement ICReDD’s protocol: Refine computational models using experimental kinetic data (e.g., Arrhenius parameters) to improve prediction accuracy for scale-up .

Q. How should researchers resolve contradictions in spectral or reactivity data?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to distinguish diastereomers or conformational isomers .
  • Controlled Replicates : Repeat reactions under inert atmosphere (glovebox) to exclude oxygen/moisture interference, which may alter morpholine ring reactivity .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to spectral datasets (e.g., FTIR, Raman) to identify outliers or batch-to-batch variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and assess bioactivity via enzyme inhibition assays .
  • QSAR Modeling : Use MOE or Schrödinger Suite to correlate electronic descriptors (Hammett σ, LogP) with experimental IC₅₀ values. Validate models with leave-one-out cross-validation .
  • Crystallographic Studies : Compare ligand-protein docking poses (e.g., using PDB structures) to rationalize substituent effects on binding affinity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Process Intensification : Use microreactors to control exothermic steps (e.g., trifluoromethylation) and minimize thermal degradation .
  • Purification Optimization : Implement simulated moving bed (SMB) chromatography for continuous separation of regioisomers .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., morpholine ring oxidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine
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4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine

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